

Docking Dynamics: A Comparative Analysis of Benzenesulfonohydrazide-Based Ligands Across Diverse Protein Targets

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Compound of Interest

Compound Name: Benzenesulfonohydrazide

Cat. No.: B1205821

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A deep dive into the molecular interactions of **benzenesulfonohydrazide** derivatives reveals their versatile potential in targeting a range of proteins implicated in cancer, mycobacterial infections, and inflammatory responses. This guide provides a comparative overview of recent docking studies, offering researchers and drug development professionals a side-by-side look at the binding affinities and interaction patterns of these promising ligands.

Benzenesulfonohydrazide-based compounds have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their synthetic tractability and ability to form key hydrogen bonds and other non-covalent interactions make them attractive candidates for the design of novel therapeutic agents. This comparative guide synthesizes data from several recent studies to illuminate the performance of these ligands against three distinct and clinically relevant protein targets: a key enzyme in breast cancer, a critical component of the *Mycobacterium tuberculosis* survival machinery, and a central player in the inflammatory cascade.

Quantitative Comparison of Binding Affinities

The following table summarizes the key quantitative data from docking studies of **benzenesulfonohydrazide** derivatives against their respective protein targets. Lower binding energy and inhibition constant (K_i) values are indicative of a more stable ligand-protein complex and potentially higher inhibitory activity.

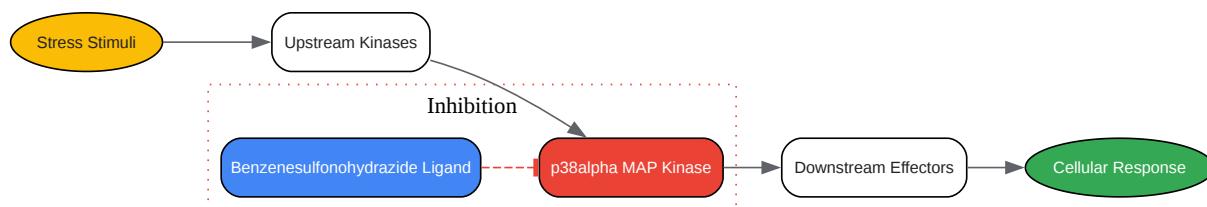
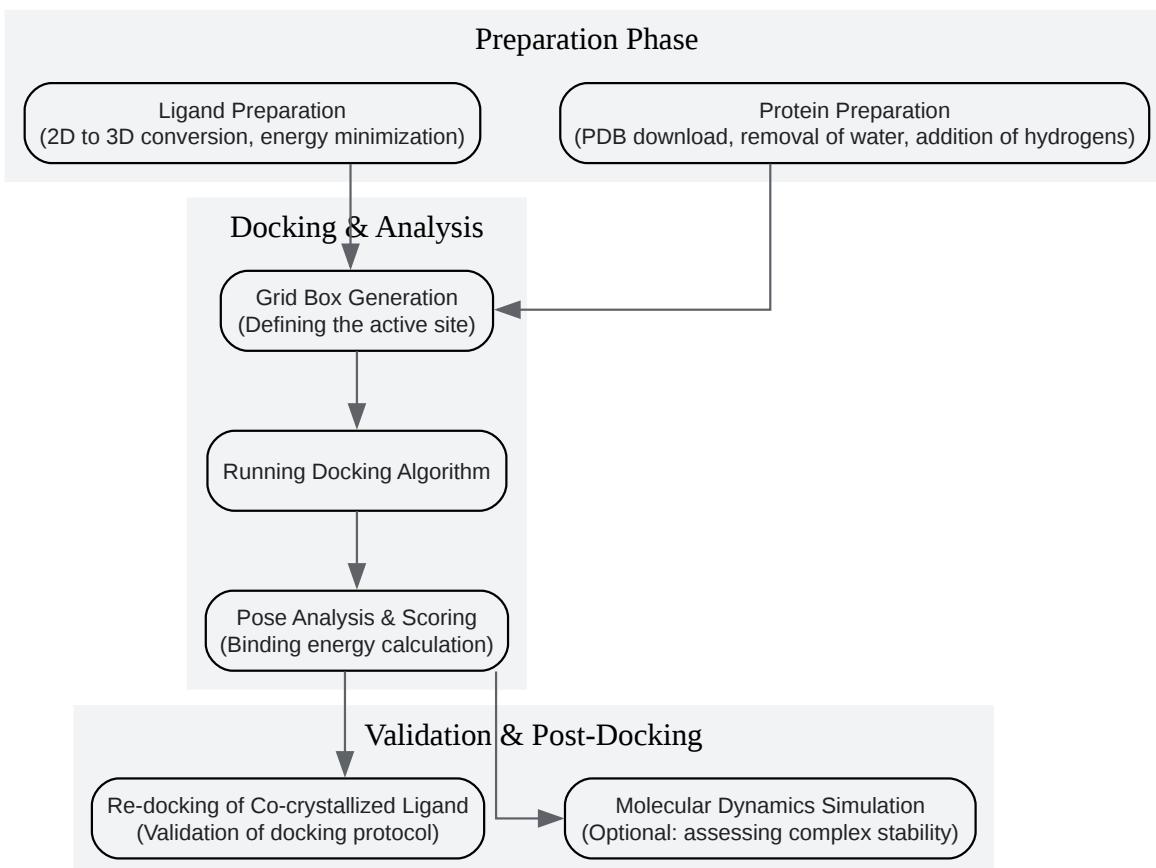
Study Focus	Ligand Derivative	Protein Target (PDB ID)	Binding Energy (kcal/mol)	Inhibition Constant (Ki)	Reference
Anticancer	2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e)	p38α MAP Kinase (4FA2)	-10.48	Not Reported	[1][2]
Anticancer	2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4c)	p38α MAP Kinase (4FA2)	-10.26	Not Reported	[1][2]
Anti-mycobacterial	Coumarin-based derivative (3)	Enoyl Acyl Carrier Protein Reductase (InhA)		Not Reported	MIC: 30 μM [3]
Anti-mycobacterial	Pyridine-based derivative (7)	Enoyl Acyl Carrier Protein Reductase (InhA)		Not Reported	MIC: 8 μM [3]
Anti-inflammatory	Pyrazoline derivative (6a)	Cyclooxygenase-2 (COX-2)	Not Reported	% Inhibition: 29.78%	[4]

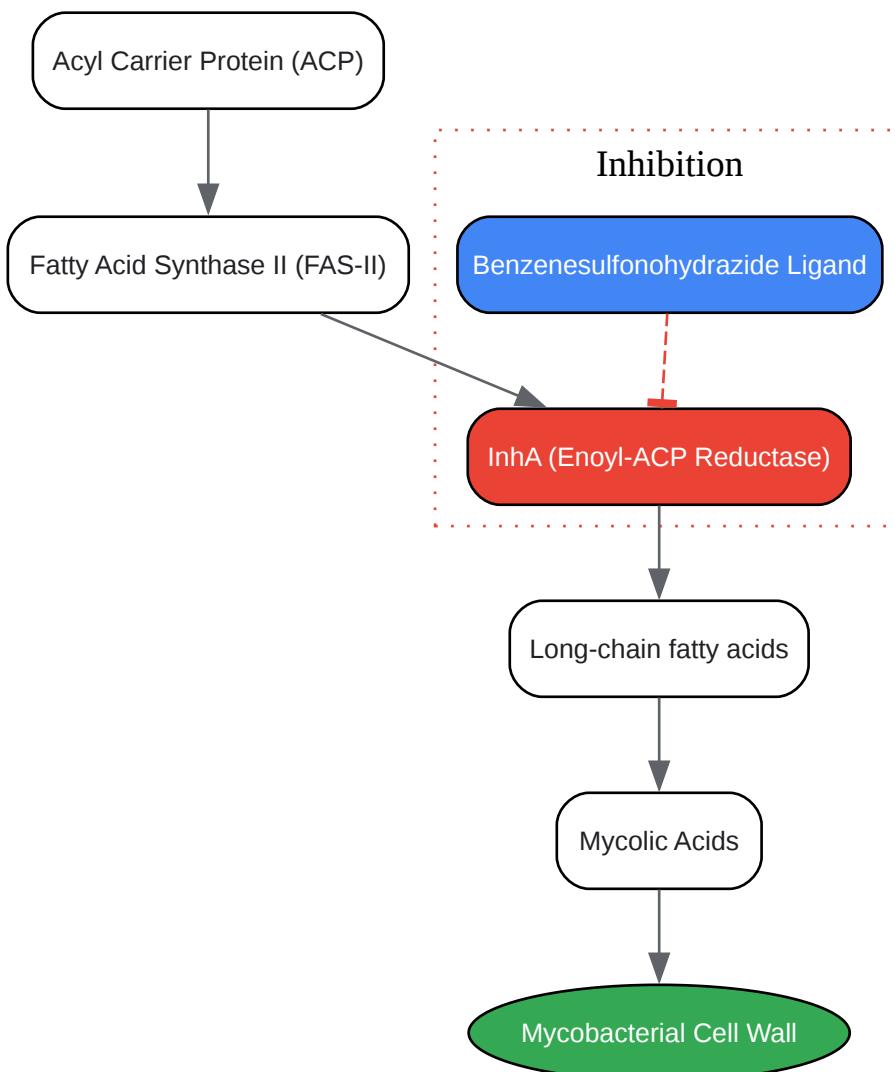
Anti-inflammatory	Pyrazoline derivative (7a)	Cyclooxygenase-2 (COX-2)	Not Reported	% Inhibition: 28.43%	[4]
Carbonic Anhydrase Inhibition	Thiazolidinone derivative (2)	Carbonic Anhydrase IX (hCA IX)	Not Reported	Ki: 15.4 nM	[5][6]
Carbonic Anhydrase Inhibition	Thiazolidinone derivative (7)	Carbonic Anhydrase IX (hCA IX)	Not Reported	Ki: 10.2 nM	[5][6]

Experimental Protocols

The methodologies employed in the cited studies form the basis for the presented data. A general workflow for such docking studies is outlined below, followed by specific details from the referenced research where available.

A generalized workflow for molecular docking studies typically involves the following key steps:





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